O1918

Description

Historical Context of Cannabinoid Receptor Discovery and Classification

The scientific exploration of cannabinoids and their mechanisms of action gained significant momentum with the isolation and structural elucidation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa, in 1964. smithsonianmag.comcambridge.org This pivotal discovery paved the way for understanding how cannabinoids exert their diverse effects. The search for specific cellular targets that bind these compounds led to the groundbreaking discovery of cannabinoid receptors in the brain in the mid-1980s. smithsonianmag.comcambridge.orgwikipedia.orgilae.orgnih.gov These initial findings provided conclusive evidence for the existence of such receptors. nih.gov

The first cannabinoid receptor, designated CB₁, was cloned in 1990 from rat and human tissues. cambridge.orgwikipedia.orgilae.orgnih.govmdpi.comresearchgate.netguidetopharmacology.org This was followed in 1993 by the cloning of a second cannabinoid receptor, CB₂, primarily found in immune cells but also detected in the central nervous system. wikipedia.orgilae.orgnih.govmdpi.comresearchgate.netguidetopharmacology.org Both CB₁ and CB₂ receptors are G protein-coupled receptors (GPCRs). cambridge.orgwikipedia.orgresearchgate.netguidetopharmacology.orgfrontiersin.org CB₁ receptors are highly expressed in the central nervous system, particularly in areas like the neocortex, hippocampus, basal ganglia, cerebellum, and brainstem, and are also present in peripheral tissues. wikipedia.orgfrontiersin.org CB₂ receptors are predominantly located in immune cells and play roles in modulating cytokine release and immune cell migration. nih.govmdpi.comresearchgate.net The discovery of these receptors spurred the search for endogenous ligands, leading to the identification of endocannabinoids like anandamide (B1667382) (arachidonoylethanolamide) and 2-arachidonoylglycerol (B1664049) (2-AG) in the early 1990s. cambridge.orgilae.orgnih.govresearchgate.netguidetopharmacology.org

Emergence of Non-CB1/CB2 Cannabinoid Receptors and Their Ligands

Despite the identification of CB₁ and CB₂ receptors and their endogenous ligands, it became evident that not all pharmacological effects of cannabinoids could be fully explained by actions at these two receptors alone. researchgate.netguidetopharmacology.orgwikipedia.orgnih.govkarger.com This observation fueled the hypothesis that additional, non-CB₁/CB₂ cannabinoid-like receptors or targets exist. researchgate.netguidetopharmacology.orgresearchgate.netnih.gov

Research into these "atypical" cannabinoid systems began to identify other GPCRs and ion channels that could be modulated by cannabinoid ligands. researchgate.netguidetopharmacology.org Among the notable candidates that emerged are the G protein-coupled receptors GPR55 and GPR18. mdpi.comnih.govfrontiersin.orgresearchgate.netnih.govnih.gov These receptors show relatively low sequence homology to CB₁ and CB₂ receptors. karger.comfrontiersin.orgnih.gov GPR55, sometimes referred to as a putative CB₃ receptor, is modulated by various ligands, including endogenous cannabinoids, phytocannabinoids, and synthetic compounds. frontiersin.orgnih.gov GPR18 has also been identified as a target for certain cannabinoid ligands. mdpi.comnih.govresearchgate.net The pharmacological profiles of ligands at these receptors often differ from their activity at CB₁ and CB₂ receptors, highlighting the complexity of the broader cannabinoid system. nih.govnih.gov

Positioning of O-1918 as a Pharmacological Probe in Atypical Cannabinoid System Studies

O-1918 is a synthetic compound structurally related to cannabidiol (B1668261) (CBD). wikipedia.orgiiab.me It has been characterized as a selective antagonist at certain non-CB₁/CB₂ receptors, making it a valuable tool for investigating the roles of these atypical cannabinoid targets. researchgate.netglpbio.comrndsystems.comprobechem.commedchemexpress.comresearchgate.net Specifically, O-1918 has been described as an antagonist at the putative cannabinoid receptors GPR18 and GPR55. wikipedia.orgmdpi.comnih.govresearchgate.netiiab.meprobechem.comwikipedia.org While some studies suggest O-1918 acts as a putative antagonist for both GPR55 and GPR18, others indicate it may function as a biased agonist for GPR18, highlighting the complexity of its pharmacology. mdpi.comnih.gov

O-1918's ability to block the effects mediated by these non-CB₁/CB₂ receptors has been crucial in differentiating the contributions of these pathways from those involving classical cannabinoid receptors. For instance, O-1918 has been used to investigate the role of atypical cannabinoid receptors in mediating vasodilation and cell migration induced by compounds like abnormal cannabidiol (abn-CBD), a synthetic isomer of CBD that shows limited binding to CB₁ and CB₂. glpbio.comrndsystems.comresearchgate.net Studies have shown that O-1918 can inhibit these effects, suggesting the involvement of an O-1918-sensitive, non-CB₁/CB₂ endothelial receptor. glpbio.comrndsystems.comresearchgate.netnih.gov

Research utilizing O-1918 has provided insights into the potential physiological roles of GPR18 and GPR55. For example, studies in rats have suggested that an O-1918-sensitive non-CB₁ vascular cannabinoid receptor contributes to the delayed hypotensive effect of anandamide. nih.gov Furthermore, O-1918 has been employed in studies examining the effects of atypical cannabinoids on skeletal muscle homeostasis and energy metabolism, particularly in the context of obesity. mdpi.comresearchgate.netvu.edu.aunih.gov While O-1918 did not significantly alter body weight or fat composition in diet-induced obese rats, it showed an improvement in albuminuria. nih.govresearchgate.net In in vitro studies using C₂C₁₂ myotubes, O-1918 treatment led to the upregulation of mRNA expression for markers related to oxidative capacity and fatty acid metabolism, such as PGC1α, NFATc1, and PDK4. mdpi.comnih.gov These findings, though sometimes complex and context-dependent, underscore the utility of O-1918 as a pharmacological tool to dissect the functions of atypical cannabinoid receptors.

The use of O-1918 as a selective antagonist or biased agonist has been instrumental in characterizing the pharmacology of GPR18 and GPR55 and exploring their potential involvement in various physiological and pathophysiological processes, independent of the classical CB₁ and CB₂ receptors. wikipedia.orgmdpi.comnih.govresearchgate.netiiab.meprobechem.comwikipedia.org Its application continues to contribute to unraveling the complexities of the extended cannabinoid system.

Detailed Research Findings:

Research using O-1918 has yielded specific findings regarding its interactions with putative cannabinoid receptors and its effects in various models.

Interaction with GPR18 and GPR55: O-1918 is described as having affinity or putative affinity for GPR55 and GPR18. mdpi.com It has been characterized as a putative antagonist for GPR55 and an antagonist or biased agonist for GPR18. mdpi.comnih.gov In calcium mobilization assays, O-1918 exhibited GPR55 antagonistic properties. rsc.org

Effects on Vasodilation and Cell Migration: O-1918 acts as a selective antagonist of a putative endothelial anandamide receptor distinct from CB₁ or CB₂. glpbio.comrndsystems.com It inhibits vasodilation and cell migration induced by abnormal cannabidiol (abn-CBD). glpbio.comrndsystems.comresearchgate.net In human umbilical vein endothelial cells, O-1918 antagonized the increase in cell migration caused by abn-CBD. researchgate.net

Cardiovascular Effects: Studies in anesthetized rats showed that an O-1918-sensitive non-CB₁ vascular cannabinoid receptor contributed to the delayed hypotension induced by anandamide. nih.gov O-1918 injection (3 μmol/kg) in rats led to decreases in heart rate, blood pressure, mesenteric blood flow, and renal blood flow. medchemexpress.com It also inhibited the anandamide-stimulated decreases in mean, systolic, and diastolic blood pressure, as well as mesenteric and renal blood flows. medchemexpress.com

Skeletal Muscle and Energy Homeostasis: In diet-induced obese rats, O-1918 treatment improved albuminuria but did not alter body weight or fat composition. nih.govresearchgate.net In C₂C₁₂ myotubes, O-1918 treatment (100 nM) significantly increased the mRNA expression of NFATc1, PGC1α, and PDK4. mdpi.comnih.gov There was also a trend for APPL1 to be increased. mdpi.comvu.edu.au However, O-1918 had no effect on mRNA expression in human primary myotubes from obese and obese T2DM individuals. mdpi.comnih.gov

Other Potential Targets: Subsequent research has also indicated that O-1918 is a potent BKCa channel inhibitor. wikipedia.org

Data Tables:

| Compound Name | Proposed Receptor Interaction(s) | Observed Effect(s) in Research |

| O-1918 | Putative antagonist at GPR55 and GPR18; Biased agonist at GPR18. wikipedia.orgmdpi.comnih.govresearchgate.netiiab.meprobechem.comwikipedia.orgrsc.org Selective antagonist of non-CB₁/CB₂ endothelial receptor. glpbio.comrndsystems.com Potent BKCa channel inhibitor. wikipedia.org | Inhibits abn-CBD induced vasodilation and cell migration. glpbio.comrndsystems.comresearchgate.net Contributes to delayed hypotension induced by anandamide in rats. nih.gov Decreases heart rate, blood pressure, and blood flow in rats. medchemexpress.com Improves albuminuria in obese rats. nih.govresearchgate.net Upregulates mRNA of NFATc1, PGC1α, PDK4 in C₂C₁₂ myotubes. mdpi.comnih.gov |

| Abnormal Cannabidiol (abn-CBD) | Agonist at non-CB₁/CB₂ endothelial receptor. glpbio.comrndsystems.comresearchgate.net Ligand for GPR55 and GPR18. nih.gov | Induces endothelium-dependent vasodilation and cell migration. glpbio.comrndsystems.comresearchgate.net Enhanced GPR18 expression in cardiac tissue of diabetic rats. mdpi.com |

| Anandamide (AEA) | Endogenous ligand for CB₁, CB₂, and potentially other targets. cambridge.orgilae.orgnih.govresearchgate.netguidetopharmacology.org Can activate TRPV1 receptors. guidetopharmacology.orgresearchgate.net | Induces complex cardiovascular changes, including delayed hypotension. nih.gov Involved in various physiological functions. ilae.org |

| 2-Arachidonoylglycerol (2-AG) | Endogenous ligand for CB₁ and CB₂. cambridge.orgilae.orgresearchgate.netguidetopharmacology.org | Mimics pharmacological properties of Δ⁹-THC and anandamide. upenn.edu |

| Δ⁹-THC | Primary psychoactive component. Binds to CB₁ and CB₂. cambridge.orgilae.orgmdpi.comresearchgate.netguidetopharmacology.org | Responsible for psychoactive effects. ilae.org Modulates various physiological functions. upenn.edu |

| Cannabidiol (CBD) | Limited binding to CB₁ and CB₂. nih.gov Analogue of O-1918. mdpi.com | Promotes browning phenotype and lipolysis, reduces thermogenesis and lipogenesis in adipocytes. mdpi.com Potential anti-inflammatory and anti-oxidative effects. nih.gov |

| GPR18 | Putative cannabinoid receptor. mdpi.comnih.govfrontiersin.orgresearchgate.netnih.govnih.gov Target for O-1918 and abn-CBD. mdpi.comnih.govresearchgate.netprobechem.comresearchgate.net | Expressed in skeletal muscle and other tissues. mdpi.comnih.gov Involved in various biological processes. researchgate.net |

| GPR55 | Putative cannabinoid receptor. mdpi.comnih.govfrontiersin.orgresearchgate.netnih.govnih.gov Target for O-1918 and abn-CBD. mdpi.comnih.govresearchgate.netprobechem.com | Expressed in adipose tissue, skeletal muscle, and brain. mdpi.comfrontiersin.org Role in energy homeostasis. mdpi.comfrontiersin.orgresearchgate.net |

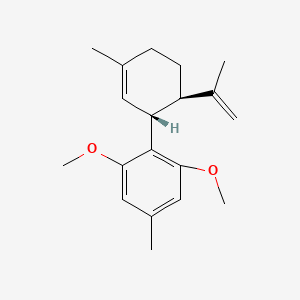

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHJMVMWPKLUKT-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610371 | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536697-79-7 | |

| Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-1918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-1918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Ligand Interactions of O 1918

O-1918 Interactions with G Protein-Coupled Receptor 18 (GPR18)

O-1918's interaction with GPR18 is characterized by a complex pharmacological profile, exhibiting both agonist and antagonist properties depending on the assay system and cellular context mdpi.commdpi.com. Initially described as one of the first synthetic GPR18 antagonists, O-1918 is commonly utilized in GPR18 research mdpi.com.

Characterization of Agonist and Antagonist Functional Profiles at GPR18

Research indicates that O-1918 can act as either an agonist or an antagonist at GPR18, contingent upon the specific assay employed mdpi.com. In calcium mobilization assays, O-1918 has demonstrated agonist activity, similar to other ligands such as NAGly, Abn-CBD, O-1602, and Δ⁹-THC mdpi.com. Conversely, in cell migration studies using BV-2 and HEK293-GPR18 cells, O-1918 attenuated or blocked migration induced by NAGly, Abn-CBD, and O-1602, indicating antagonistic properties in these contexts mdpi.com. The diverse functional outcomes suggest a complex interaction profile at GPR18.

Investigation of Biased Agonism at GPR18 Signaling

Evidence suggests that O-1918 acts as a biased ligand at GPR18 mdpi.commdpi.com. Studies have shown that O-1918 enhances calcium mobilization and MAPK activity through GPR18 but does not activate signaling via β-arrestin translocation mdpi.commdpi.comnih.gov. This differential activation of downstream signaling pathways (e.g., calcium mobilization and MAPK vs. β-arrestin recruitment) is characteristic of biased agonism nih.gov. The observation that O-1918 promotes calcium mobilization as a biased agonist at GPR18 may contribute to its observed effects on cellular processes such as the upregulation of mRNA for PGC1α and NFAT in certain cell types mdpi.comnih.gov.

Ligand Selectivity and Potency at GPR18 Compared to Endogenous Agonists

Endogenous ligands for GPR18 include lipid acid derivatives such as N-arachidonoyl glycine (B1666218) (NAGly) and Resolvin D2 (RvD2), as well as cannabinoids like Δ⁹-THC and abnormal cannabidiol (B1668261) (Abn-CBD) mdpi.com. These endogenous ligands are often non-selective, also exhibiting activity at other targets like cannabinoid receptors (CB₁ and CB₂) or GPR55 mdpi.com. NAGly has been described as an efficacious endogenous agonist at GPR18 mdpi.com.

O-1918 has been used as a GPR18 antagonist in various biological assays and has been shown to attenuate migration induced by NAGly, Abn-CBD, and O-1602 in specific cell lines nih.gov. While O-1918 can act as an antagonist, its agonist properties in certain assays highlight the complexity of its interaction with GPR18 mdpi.comnih.gov. Compared to some endogenous agonists, O-1918's functional outcome at GPR18 can differ, supporting the concept of biased agonism and assay-dependent activity mdpi.comnih.gov.

O-1918 Interactions with G Protein-Coupled Receptor 55 (GPR55)

O-1918 is also recognized for its interaction with GPR55, where it primarily functions as an antagonist wikipedia.orgmdpi.comnih.gov. GPR55 is another receptor that interacts with various cannabinoid ligands and has been implicated in numerous physiological processes frontiersin.orgkarger.com.

Characterization of Antagonistic Properties at GPR55

Multiple studies characterize O-1918 as a putative or selective antagonist for GPR55 wikipedia.orgnih.govresearchgate.net. It has been shown to reduce LPS-induced leukocyte-endothelial interactions in experimental models, an effect attributed to its GPR55 antagonistic activity frontiersin.org. O-1918 has also been reported to block the effects of GPR55 agonists in certain contexts, such as attenuating O-1602-induced reduction of nociception in a rat model of acute arthritis frontiersin.org. The antagonistic action of O-1918 at GPR55 contributes to its use as a pharmacological tool to investigate the functions of this receptor wikipedia.org.

Comparative Pharmacology of GPR55 Modulation by O-1918

The pharmacology of GPR55 is complex, with ligand affinity and activity often being controversial due to biased signaling frontiersin.org. While O-1918 acts as a GPR55 antagonist, other ligands exhibit different profiles. For instance, 1-lysophosphatidylinositol (LPI), O-1602, and AM251 have been reported to have agonist effects at GPR55 researchgate.net. In contrast, other compounds like Rimonabant and cannabidiol (CBD) also show antagonist effects at GPR55 researchgate.net. The ability of O-1918 to antagonize GPR55-mediated effects distinguishes it from GPR55 agonists and positions it as a valuable tool for dissecting GPR55-specific signaling pathways and functional outcomes frontiersin.orgfrontiersin.org.

Table 1: Summary of O-1918 Receptor Interactions

| Receptor | Functional Profile of O-1918 | Notes |

| GPR18 | Agonist/Antagonist (Biased) | Assay-dependent activity, biased agonism observed (calcium/MAPK vs. β-arrestin) mdpi.commdpi.comnih.gov |

| GPR55 | Antagonist (Putative/Selective) | Blocks GPR55-mediated effects in various models wikipedia.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org |

Table 2: Comparison of O-1918 and Endogenous GPR18 Ligands

| Ligand | Receptor Interaction | Selectivity Notes |

| O-1918 | GPR18 (Agonist/Antagonist), GPR55 (Antagonist) | No affinity for CB₁ and CB₂ receptors mdpi.com |

| NAGly | GPR18 (Agonist) | Endogenous, lacks affinity for CB₁ and CB₂ mdpi.com |

| RvD2 | GPR18 (Agonist) | Endogenous mdpi.com |

| Abn-CBD | GPR18 (Agonist), GPR55 (Activity) | Synthetic, not active at CB₁ and CB₂ mdpi.com |

| Δ⁹-THC | GPR18 (Agonist), CB₁, CB₂, GPR55 (Activity) | Endogenous/Phytocannabinoid, non-selective mdpi.com |

Table 3: Comparative Pharmacology of GPR55 Modulation

| Ligand | Functional Profile at GPR55 | Notes |

| O-1918 | Antagonist | Putative/Selective wikipedia.orgnih.govresearchgate.net |

| LPI | Agonist | Endogenous researchgate.net |

| O-1602 | Agonist | Synthetic researchgate.net |

| AM251 | Agonist | Synthetic, also CB₁ antagonist researchgate.netoup.com |

| Rimonabant | Antagonist/Agonist | Primarily CB₁ antagonist karger.comresearchgate.net |

| Cannabidiol (CBD) | Antagonist | Phytocannabinoid researchgate.net |

O-1918 Modulation of Ion Channels: Focus on BKCa Channels

Large conductance calcium-activated potassium channels (BKCa), also known as Maxi-K, slo1, or Kca1.1, are voltage-gated potassium channels that facilitate significant potassium ion flow across the cell membrane. wikipedia.org Their activation is dependent on both membrane potential depolarization and increases in intracellular calcium concentrations. wikipedia.orgmdpi.com BKCa channels are involved in regulating various physiological processes, including vascular tone, neuronal excitability, and smooth muscle contraction. wikipedia.orgmdpi.comajol.info

Research has indicated that O-1918 can directly influence the activity of BKCa channels. nih.govresearchgate.net

Electrophysiological Studies of BKCa Channel Inhibition

Electrophysiological studies, particularly using patch-clamp techniques, have provided evidence for O-1918's interaction with BKCa channels. Studies utilizing human embryonic kidney cells (HEK-293) stably transfected with the alpha-subunit of the human BKCa channel and endothelial-derived EA.hy926 cells endogenously expressing BKCa channels have shown that O-1918 can directly inhibit BKCa activity. nih.govresearchgate.net This inhibitory effect has been observed in inside-out patch-clamp configurations. nih.govresearchgate.net

Further electrophysiological investigations in human umbilical vein endothelial cells (HUVECs) have examined the effects of the cannabinoid analog abnormal cannabidiol (abn-CBD) on outward potassium currents, which were identified as being mediated by BKCa channels based on their abolition by iberiotoxin (B31492) or intracellular calcium chelation. nih.gov Abn-CBD was found to concentration-dependently potentiate this outward current. nih.gov Crucially, this potentiation by abn-CBD was abolished by O-1918, suggesting that O-1918 interferes with the mechanism by which abn-CBD activates or modulates BKCa channels. nih.gov This effect of O-1918 was independent of CB1 or CB2 receptor antagonists. nih.gov

Implications for Ion Channel Pharmacology in Cellular Systems

The demonstrated ability of O-1918 to directly inhibit BKCa channel activity has significant implications for its pharmacological profile and the interpretation of studies where it has been used as a purportedly selective antagonist for endothelial cannabinoid receptors. nih.govresearchgate.net Since BKCa channels are key regulators of vascular contractility and cellular excitability, the direct modulation of these channels by O-1918 suggests that some of its observed cellular effects, particularly in vascular tissues, may be mediated, at least in part, through direct ion channel interaction rather than solely through GPCRs. nih.govresearchgate.netnih.gov This highlights the importance of considering direct ion channel effects when studying the pharmacological actions of O-1918 and other cannabinoid-related compounds.

Data from Electrophysiological Studies on BKCa Channel Activity

| Cell Type | Compound | Effect on BKCa Current | Antagonized by O-1918? | Notes | Source |

| EA.hy926 cells (endogenous BKCa) | O-1918 | Inhibition | N/A | Direct effect observed in inside-out patches | nih.govresearchgate.net |

| HEK-293 cells (transfected human BKCa) | O-1918 | Inhibition | N/A | Direct effect observed | nih.govresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | abn-CBD | Potentiation | Yes | Potentiation of iberiotoxin-sensitive outward current (BKCa) abolished | nih.gov |

Exploration of O-1918 Activity at Other Putative Cannabinoid Receptors and Related Targets

Beyond its interaction with BKCa channels, O-1918 has been investigated for its activity at other potential cannabinoid receptors and related targets, particularly those implicated in vascular function and cell migration, distinct from the classical CB1 and CB2 receptors.

Endothelial Anandamide (B1667382) Receptor Studies

The concept of a putative endothelial anandamide receptor, distinct from CB1 and CB2, has emerged from studies investigating the vasorelaxant effects of anandamide and related compounds. nih.govnih.gov This receptor is thought to be located on endothelial cells and involved in mediating vasorelaxation in various vascular beds. nih.gov O-1918 has been characterized as a selective, silent antagonist of this putative endothelial anandamide receptor. tocris.comrndsystems.com

Studies in human mesenteric arteries have shown that the vasorelaxant effects of anandamide are reduced by the removal of the endothelium and in the presence of O-1918, supporting the existence of this proposed endothelial cannabinoid receptor in humans. nih.gov However, it is important to note that the interpretation of O-1918's effects in these studies should consider its direct modulation of ion channels like BKCa, as discussed earlier. nih.govresearchgate.netnih.gov

Unidentified Non-CB1/CB2 Vascular Cannabinoid Receptors

Evidence has accumulated suggesting the involvement of unidentified non-CB1/CB2 vascular cannabinoid receptors in mediating the effects of certain cannabinoids, particularly in the vasculature. nih.govnih.govpsu.edu These receptors are thought to be responsible for some of the non-CB1, non-CB2 mediated effects observed in cannabinoid research. wikipedia.org

O-1918 has been utilized as a tool to investigate these receptors. It has been reported to inhibit the vasorelaxant effects of abnormal cannabidiol (abn-CBD) in rat mesenteric arteries through a G protein-coupled receptor distinct from CB1 or CB2. nih.govnih.gov This inhibition by O-1918, along with sensitivity to pertussis toxin, initially supported the idea of a novel Gi/Go-coupled endothelial receptor. nih.govnih.gov

Further studies have explored the activity of O-1918 at putative cannabinoid receptors G protein-coupled receptor 55 (GPR55) and G protein-coupled receptor 18 (GPR18), which have been suggested to be related to cannabinoid receptors. wikipedia.orgnih.govmdpi.com O-1918 has been described as a putative antagonist for GPR55 and an antagonist or biased agonist for GPR18, although the pharmacology at these receptors can be complex and subject to ongoing research. nih.govmdpi.com

O-1918 has also been shown to inhibit calcium-induced mesenteric vasorelaxation in mice, an effect observed in both wild-type and CB1 receptor knockout mice, suggesting the involvement of non-CB1/CB2 receptors. psu.edugoogle.com Additionally, O-1918 has been found to prevent the hypotension elicited by bacterial endotoxin (B1171834) in mice, an effect mediated by non-CB1/CB2 receptors. google.com

Summary of O-1918 Activity at Putative Receptors

| Target | O-1918 Activity | Notes | Source |

| Putative Endothelial Anandamide Receptor | Selective, silent antagonist | Involved in mediating vasorelaxation | nih.govnih.govtocris.comrndsystems.com |

| Unidentified Non-CB1/CB2 Vascular Receptors | Inhibitor/Antagonist | Involved in vasorelaxation and hypotension mediated by certain cannabinoids and endotoxin | nih.govnih.govpsu.edugoogle.com |

| GPR55 (Putative Cannabinoid Receptor) | Putative antagonist | nih.govmdpi.com | |

| GPR18 (Putative Cannabinoid Receptor) | Antagonist or biased agonist | Pharmacology complex and under investigation | nih.govmdpi.com |

Preclinical in Vitro and in Vivo Investigations of O 1918 Biological Activity

In Vitro Cellular and Tissue Model Applications of O-1918

In vitro studies utilizing various cell and tissue models have provided insights into the cellular mechanisms modulated by O-1918.

Effects on Cell Migration and Proliferation in Mesenchymal Stem Cells

Research indicates that O-1918 can influence the migration of mesenchymal stem cells (MSCs). One study demonstrated that O-1918, acting as a GPR55 antagonist, elicited a p42/44 MAPK-dependent promigratory effect on adipose-derived MSCs researchgate.net. This suggests a role for O-1918 in modulating MSC movement, a process critical for tissue regeneration and repair researchgate.netnih.govnih.govmdpi.com. Information regarding the direct effects of O-1918 on MSC proliferation was not prominently featured in the search results.

Regulation of Microglial Cell Migration and Activity

O-1918 has been shown to regulate microglial cell migration. Studies using BV-2 microglial cells have demonstrated that O-1918, described as an antagonist of the 'abnormal cannabidiol' (Abn-CBD) receptor (later identified as potentially GPR18), can block or attenuate migration induced by agonists like N-arachidonoyl glycine (B1666218) (NAGly) and Abn-CBD core.ac.ukmdpi.comjneurosci.org. This suggests that O-1918 can interfere with signaling pathways that promote microglial movement, which is relevant to neuroinflammatory processes core.ac.ukmdpi.com.

Influence on Endothelial Cell Migration and Angiogenesis Pathways

O-1918 has been investigated for its effects on endothelial cell migration and angiogenesis, processes crucial for the formation of new blood vessels. O-1918 has been shown to antagonize endothelial cell migration induced by abnormal cannabidiol (B1668261) (abn-cbd) in human umbilical vein endothelial cells (HUVECs) tocris.comresearchgate.net. This effect was found to be sensitive to inhibitors of PI3K and pertussis toxin, but not to classical CB1 or CB2 receptor antagonists, indicating involvement of a Gi/Go-coupled receptor distinct from CB1, CB2, or EDG-1 researchgate.net. Additionally, O-1918 has been reported to inhibit N-arachidonoyl serine (ARA-S)-induced tube formation in endothelial cells, suggesting an influence on angiogenesis pathways nih.gov. This inhibitory effect on tube formation by O-1918 suggests an overlap in signaling with GPR55 upon stimulation with ARA-S in endothelial cells nih.gov.

Modulation of Gene Expression and Metabolic Markers in Muscle Cell Lines (e.g., C2C12 myotubes)

Studies using C2C12 myotubes have explored the effects of O-1918 on gene expression related to muscle homeostasis and metabolism. Treatment with O-1918 (100 nM) in C2C12 myotubes led to an increase in the mRNA expression of NFATc1, PGC1α, and PDK4 vu.edu.auresearchgate.net. These markers are associated with oxidative capacity and fatty acid metabolism nih.gov. However, O-1918 did not significantly alter other markers such as AMPKα2, APPL1, and APPL2 in C2C12 myotubes vu.edu.au. In contrast to the findings in C2C12 cells, O-1918 did not significantly affect the mRNA expression of markers related to oxidative capacity (NFAT or PGC1α) or adiponectin signaling (APPL1, APPL2, or AdipoR1) in human primary myotubes derived from obese and obese type 2 diabetic individuals vu.edu.au.

Here is a table summarizing the effects of O-1918 on gene expression in C2C12 myotubes:

| Gene/Marker | Effect of O-1918 Treatment (100 nM) in C2C12 Myotubes |

| NFATc1 | Increased mRNA expression |

| PGC1α | Increased mRNA expression |

| PDK4 | Increased mRNA expression |

| AMPKα2 | No significant alteration |

| APPL1 | No significant alteration (trend observed) |

| APPL2 | No significant alteration |

Analysis of Intracellular Calcium Mobilization in Various Cell Systems

O-1918 has been shown to influence intracellular calcium mobilization in various cell systems. In HEK293 cells stably expressing GPR18, O-1918 induced concentration-dependent increases in intracellular calcium drexel.eduresearchgate.net. This calcium mobilization was found to be blocked by inhibitors of both Gαq and Gαi/o proteins, suggesting involvement of multiple G-protein pathways drexel.eduresearchgate.net. O-1918 has been suggested to act as a biased ligand for GPR18 with agonist activity, enhancing calcium mobilization mdpi.comnih.gov. In neuroblastoma cells, O-1918 attenuated WIN55212-2-stimulated increases in intracellular calcium, implicating a role for an O-1918-sensitive non-CB1 receptor, potentially GPR55, in coordination with the CaSR researchgate.netmdpi.com. While WIN55212-2 itself may not directly activate GPR55 for calcium mobilization, the effect of O-1918 could be related to CB1-induced pathways that subsequently activate GPR55 researchgate.netmdpi.com.

In Vivo Animal Model Research with O-1918

Studies in Models of Metabolic Homeostasis and Energy Regulation

Research has investigated the impact of O-1918 in the context of metabolic disorders, including diet-induced obesity models. nih.govdntb.gov.ua

Impact on Skeletal Muscle Metabolism and Oxidative Capacity Markers (e.g., PGC1α, NFATc1, PDK4)

Studies have examined the role of atypical cannabinoid ligands, including O-1918, on skeletal muscle homeostasis, particularly in the context of obesity mdpi.com. Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a key regulator of energy metabolism, mitochondrial biogenesis, and oxidative capacity in skeletal muscle uniprot.orgfrontiersin.orgnih.gov. It influences the expression of genes involved in glucose and fatty acid metabolism, including pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), which negatively regulates glucose oxidation uniprot.orgnih.gov. The transcription factor NFATc1 is also involved in regulating skeletal muscle fiber type and metabolism uniprot.org. While the provided search results mention the investigation of O-1918's role in skeletal muscle homeostasis with a focus on obesity, specific detailed findings regarding its direct impact on markers like PGC1α, NFATc1, and PDK4 expression or activity in skeletal muscle were not explicitly detailed in the provided snippets. mdpi.com

Renal Functional and Structural Changes in Metabolic Dysregulation Models

In diet-induced obesity models in rats, chronic administration of O-1918 was investigated for its effects on renal function. Treatment with O-1918 improved albuminuria, a marker of kidney damage, but did not alter body weight or fat composition in these models. nih.gov However, the study also reported that treatment with O-1918 resulted in gross morphological changes in the kidney nih.gov. Research indicates that obesity and diabetes are risk factors for renal disease, and the endocannabinoid system, including receptors like GPR55, is implicated in renal damage associated with these conditions vu.edu.au. While O-1918 showed some beneficial effect on albuminuria, the observed morphological changes and lack of effect on body composition suggest potential complexities in its renal impact in the context of metabolic dysregulation. nih.gov

Investigations in Inflammation and Immune Response Models

O-1918 has been utilized in studies investigating inflammatory and immune processes, often in the context of its activity at GPR18 and GPR55 receptors. mdpi.comfrontiersin.org

Modulation of Inflammatory Processes (e.g., in atherosclerosis, asthma, colitis)

O-1918 has been used as a pharmacological tool to investigate the role of GPR18 in modulating inflammation. In models of atherosclerosis, O-198, as a GPR18 antagonist, was shown to abolish the positive effects of Resolvin D2 (RvD2) in reducing the degree of atherosclerosis in hyperlipidemic mice, suggesting that RvD2's anti-atherosclerotic effects are mediated via GPR18 mdpi.comresearchgate.net. Chronic inflammation is a key feature in the development of atherosclerosis researchgate.nethealthcentral.comacc.orgnih.gov.

In the context of asthma, O-1918 administration in vivo led to an increase in CD4 T-lymphocytes, IL-5, and IL-13, and ex vivo, it increased Th2-type immune response cytokines and total cell counts in bronchoalveolar lavage mdpi.com. These findings support the role of the RvD2-GPR18 axis in the resolution of inflammation in asthma models mdpi.com.

Studies in models of colitis have also utilized O-1918. Abnormal cannabidiol (abn-CBD) has been shown to attenuate experimental colitis in mice, promote wound healing, and inhibit neutrophil recruitment, effects that can be inhibited by O-1918, suggesting involvement of an abn-CBD-sensitive receptor, potentially GPR18 tocris.comfrontiersin.org. Another synthetic analog of GPR18 was shown to reduce inflammatory markers and signs of pain in models of colitis researchgate.net.

Effects on Pro-inflammatory Cytokine Expression

Research in diet-induced obesity models in rats demonstrated that treatment with O-1918 upregulated the circulation of several pro-inflammatory cytokines, including IL-1α, IL-2, IL-17α, IL-18, and RANTES nih.gov. Pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α are key modulators of inflammation and are produced by immune cells like macrophages and T cells thermofisher.commdpi.com. While O-1918 increased the levels of certain pro-inflammatory cytokines in the context of obesity nih.gov, other studies suggest that modulating receptors potentially targeted by O-1918, like GPR18, can influence cytokine production frontiersin.org. For instance, the GPR18 antagonist O-1918 blocked the reduction of mature and secreted IL-1β induced by RvD2 in macrophages, supporting a receptor-mediated response frontiersin.org.

The following table summarizes some of the observed effects of O-1918 on pro-inflammatory cytokine levels in a diet-induced obesity model:

| Cytokine | Effect of O-1918 Treatment (in DIO rats) | Reference |

| IL-1α | Upregulated | nih.gov |

| IL-2 | Upregulated | nih.gov |

| IL-17α | Upregulated | nih.gov |

| IL-18 | Upregulated | nih.gov |

| RANTES | Upregulated | nih.gov |

Research in Tissue Remodeling and Regenerative Processes

Preclinical investigations have explored the potential involvement of O-1918 in tissue remodeling and regenerative processes. In vitro studies have suggested that O-1918 may be useful in promoting wound healing and bone regeneration nih.gov. Treatment with O-1918 in mesenchymal stem cells has been shown to increase migration in a concentration-dependent manner via the p44/42 MAPK pathway, a mechanism implicated in cell proliferation and differentiation, processes crucial for tissue repair and regeneration nih.gov. Tissue remodeling and regeneration are complex processes involving cell migration, proliferation, and differentiation, often influenced by the inflammatory response cardiff.ac.ukbiorxiv.orgox.ac.uknih.govfrontiersin.org. While O-1918's effect on mesenchymal stem cell migration suggests a potential role in these processes nih.gov, further detailed research is needed to fully understand its impact on various aspects of tissue remodeling and regeneration in different biological contexts.

Assessment of Role in Wound Healing

In vitro investigations utilizing mesenchymal stem cells have indicated that treatment with O-1918 can enhance migration in a concentration-dependent manner. This effect is suggested to occur via the p44/42 MAPK pathway. nih.gov Further research has examined the effects of abnormal cannabidiol (Abn-CBD) on wound healing in the colonic epithelial cell line LoVo and human umbilical vein endothelial cells (HUVEC). Abn-CBD treatment accelerated wound healing in both cell types. nih.govresearchgate.net This Abn-CBD-induced wound healing was completely inhibited by O-1918 in LoVo cells, suggesting that Abn-CBD's action in this context may involve an O-1918-sensitive target. nih.govresearchgate.net However, it is also suggested that Abn-CBD may act, at least partly, through a different, O-1918-independent receptor in endothelial cells. nih.gov Abn-CBD also inhibited neutrophil migration towards IL-8 and dose-dependently inhibited the accumulation of neutrophils on HUVEC monolayers. nih.gov

Evaluation in Bone Regeneration Models

In addition to its potential role in wound healing, O-1918 has been investigated for its effects related to bone regeneration. In vitro studies using mesenchymal stem cells have shown that O-1918 treatment increases cell migration in a concentration-dependent manner, mediated by the p44/42 MAPK pathway. nih.gov This finding suggests a potential involvement of O-1918 in cellular processes relevant to bone tissue repair and regeneration. While the provided search results mention bone regeneration research using other methods like stem cells seeded on scaffolds in rat models efp.orgtjpr.orgbioline.org.br, direct studies evaluating O-1918's effect in in vivo bone regeneration models were not detailed.

Cardiovascular System Research

O-1918 has been implicated in mediating cardiovascular hemodynamics. nih.gov It is known to inhibit vasodilation and cell migration induced by abnormal-cannabidiol (abn-CBD). rndsystems.comtocris.com

Regulation of Vascular Tone and Vasorelaxation Mechanisms

O-1918 acts as a selective, silent antagonist of a putative endothelial anandamide (B1667382) receptor distinct from CB1 or CB2 receptors. rndsystems.comtocris.com It inhibits endothelium-dependent vasodilation induced by abnormal-cannabidiol in vitro and in whole animals. O-1918 does not bind to CB1 or CB2 receptors at concentrations up to 30 µM.

Studies on rat mesenteric arteries have provided insights into the mechanisms involved. In rat small mesenteric arteries, the vasorelaxant effects of the cannabidiol analogue O-1602 were partially endothelium-dependent and antagonized by O-1918, but not by CB1 or CB2 receptor antagonists. nih.gov This suggests the involvement of O-1918-sensitive targets distinct from classical cannabinoid receptors in the endothelium-dependent vasorelaxation. nih.gov The vasorelaxation was not sensitive to pertussis toxin and not mediated through TRPV1 receptors or by the release of NO, but was reduced by inhibition of Ca2+-sensitive K+ channels (KCa). nih.gov In endothelium-denuded vessels, O-1918 apparently reversed the inhibition of CaCl2-induced contraction caused by O-1602. nih.gov

Further research in rat mesenteric arteries indicates that antagonism of the novel endothelial cannabinoid receptor by O-1918 caused a reduction in the sensitivity to anandamide in small resistance vessels (G3) but not in larger conduit arteries (G0). mendeley.com This suggests differential mechanisms of vasorelaxation to anandamide depending on the artery type, with an O-1918-sensitive receptor playing a role in resistance vessels. mendeley.com

In the rat aorta, anandamide-induced relaxation is sensitive to endothelium denudation, pertussis toxin, and O-1918, but not CB1 or CB2 antagonism. nih.gov Similarly, in the rat mesenteric bed, Abn-CBD causes vasorelaxation that is sensitive to endothelium denudation, O-1918, and pertussis toxin. nih.gov In the rabbit pulmonary artery, Abn-CBD also causes vasorelaxation sensitive to O-1918. nih.gov In human pulmonary arteries, the vasorelaxant effects of virodhamine (B1236660) and Abn-CBD are inhibited by O-1918. nih.gov These findings collectively indicate that O-1918 acts as a silent antagonist of a novel vascular endothelial receptor, distinct from CB1 and CB2, which mediates vasodilation induced by compounds like abn-CBD and anandamide. nih.govnih.gov This receptor is suggested to be coupled to a phosphoinositide (PI)3-kinase/Akt-dependent pathway through Gi/Go. nih.gov O-1918 also inhibits the abnormal cannabidiol-induced activation of the phosphatidylinositol 3-kinase/Akt pathway in human umbilical vein endothelial cells.

O-1918 has also been shown to inhibit the mesenteric vasorelaxant effect of other putative novel endocannabinoids, such as N-arachidonoyl dopamine (B1211576) and virodhamine. nih.gov

Influence on Hemodynamic Parameters in Animal Models

Studies in anaesthetized rats have investigated the influence of O-1918 on hemodynamic parameters. In pithed rats, O-1918 decreased heart rate (HR) by approximately 15 beats/min and systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP) by about 15 mmHg. uni-bonn.denih.gov

O-1918 has also been used to investigate the mechanisms of action of other compounds on hemodynamic parameters. For instance, in anaesthetized rats, the anandamide-induced prolonged decrease in SBP, DBP, and MBP was strongly counteracted by O-1918, whereas the initial phases of the response were not affected. uni-bonn.de This suggests that non-CB1 cannabinoid vascular receptors, sensitive to O-1918, contribute to the delayed hypotensive effect of anandamide in anaesthetized rats. uni-bonn.de

In a diet-induced obese rat model, chronic administration of O-1918 (1 mg/kg/day) did not alter body weight or fat composition but improved albuminuria. nih.govresearchgate.net

Neurobiological and Ocular System Studies

Retinal Neuroprotection Mechanisms

Research into the effects of cannabinoids on the ocular system has indicated both vasoactive and neuroprotective actions in the eye. arvojournals.org Abnormal cannabidiol (Abn-CBD), a non-psychotropic atypical cannabinoid, has been shown to produce vasodilation in retinal arterioles and neuroprotection in vivo following optic nerve axotomy. arvojournals.org

In studies examining the vasoactive actions of Abn-CBD in isolated retinal arterioles, Abn-CBD-mediated vasorelaxation was not inhibited by antagonists of CB1 or CB2 receptors but was completely blocked by O-1918, an antagonist of the novel endothelial cannabinoid (CBx) receptor. arvojournals.orgarvojournals.org This indicates that the vasorelaxant effect of Abn-CBD in retinal arterioles is mediated via an O-1918-sensitive receptor. arvojournals.orgarvojournals.org

While Abn-CBD demonstrated neuroprotective effects on retinal ganglion cells (RGCs) and reduced phagocytic microglial cells following axotomy, suggesting actions on non-vascular targets, studies investigating the direct neuroprotective effects of O-1918 itself in retinal models are limited in the provided search results. arvojournals.org One study exploring neuroprotection in HT22 neuronal cells found that increasing concentrations of O-1918 did not block the protective activity of LXB4 against glutamate-induced activity. scholaris.ca

Modulation of Microglial Activity in Neural Cells

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in maintaining brain homeostasis and responding to injury or infection. scienceopen.comfrontiersin.org Their activation and functional state are implicated in various neurodegenerative disorders. scienceopen.comiu.edu Research has explored the influence of cannabinoid-related compounds, including O-1918, on microglial activity in neural cell contexts.

Studies have indicated that O-1918 acts as an antagonist at certain receptors, particularly the abnormal cannabidiol (abn-CBD) sensitive receptor, which is distinct from the classical CB1 and CB2 cannabinoid receptors. nih.govmdpi.comnih.gov This receptor has been pharmacologically characterized on microglial cells and is involved in modulating their migration. mdpi.com

Investigations utilizing BV-2 microglial cells and HEK293 cells transfected with GPR18, a receptor that O-1918 is known to interact with, have provided insights into its effects on cell migration. nih.govmdpi.com In these models, O-1918 was shown to attenuate or block the migration induced by agonists such as N-arachidonoylglycine (NAGly), abn-CBD, and O-1602. nih.govmdpi.com This suggests that O-1918 can counteract the pro-migratory effects mediated through this receptor pathway in microglial cells. nih.gov

Furthermore, research in organotypic hippocampal slice cultures, a model that includes neurons and astrocytes alongside microglia, has demonstrated the involvement of the abn-CBD sensitive receptor in mediating neuroprotective effects. mdpi.com In this context, the effects of 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid, on neuronal survival and microglial cell migration and proliferation were reduced by O-1918. mdpi.com This finding supports the role of an O-1918-sensitive receptor on microglial cells in influencing their response within a more complex neural environment and highlights the potential for modulating microglial activity to impact neuronal outcomes. mdpi.com

While O-1918 is primarily described as an antagonist at the abn-CBD sensitive receptor and GPR55, some studies suggest it can exhibit context-dependent activity, acting as an agonist in certain assays, such as calcium mobilization, while functioning as an antagonist in cell migration assays. mdpi.com This highlights the complexity of its pharmacological profile and the importance of considering the specific cellular context and assay used when evaluating its effects on microglial activity.

The following table summarizes key findings regarding O-1918's modulation of microglial activity:

| Study Model | Agonist Used (if any) | O-1918 Effect | Receptor(s) Involved (Indicated) | Key Outcome |

| BV-2 Microglia / HEK293-GPR18 | NAGly, abn-CBD, O-1602 | Attenuated/Blocked migration | abn-CBD sensitive receptor, GPR18 | Inhibition of agonist-induced microglial migration. nih.govmdpi.com |

| Organotypic Hippocampal Slices | 2-AG | Reduced 2-AG effects on migration/proliferation | abn-CBD sensitive receptor | Modulation of microglial response in neural tissue. mdpi.com |

These findings collectively indicate that O-1918 can modulate microglial activity, particularly migration, likely through its interaction with the abn-CBD sensitive receptor and potentially GPR18. mdpi.comnih.govmdpi.com This modulation within neural cell environments suggests a potential role for O-1918 in influencing neuroinflammatory processes mediated by microglia.

Mechanistic Dissection of O 1918 Mediated Cellular Signaling Pathways

G Protein-Coupled Signaling Cascades Activated by O-1918

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that initiate intracellular signaling in response to extracellular stimuli. physiology.org They function as part of a system involving a receptor, a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits), and downstream effector molecules. wikipedia.org Upon ligand binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of GTP-bound Gα from the Gβγ complex. wikipedia.org Both the activated Gα subunit and the Gβγ complex can then interact with and regulate downstream signaling pathways. wikipedia.org

Exploration of Gi/Go Protein Coupling

Research indicates that O-1918 interacts with receptors coupled to the Gi/Go family of G proteins. researchgate.netnih.gov Activation of Gi/Go proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced activity of cAMP-dependent protein kinase. wikipedia.org The Gβγ subunits released upon Gi/Go activation can also activate downstream effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). wikipedia.org Studies on human umbilical vein endothelial cells (HUVECs) have shown that the effects of abnormal cannabidiol (B1668261) (abn-CBD), for which O-1918 acts as an antagonist, are sensitive to pertussis toxin, a known inhibitor of Gi/Go proteins, suggesting coupling to this pathway. researchgate.netnih.govnih.gov

Differential Signaling Pathways Based on Biased Agonism

Biased agonism is a phenomenon where a ligand preferentially activates certain signaling pathways downstream of a GPCR over others. physiology.orgfrontiersin.org This can occur when a ligand stabilizes distinct receptor conformations that favor interaction with specific transducer proteins, such as different G protein subtypes or β-arrestins. physiology.orgfrontiersin.org

Studies investigating O-1918's interaction with GPR18 have suggested it may act as a biased ligand. mdpi.commdpi.comdrexel.edu While some research initially described O-1918 as an antagonist for GPR18, other studies using calcium mobilization assays have shown agonist activity, without activating signaling through β-arrestin. mdpi.commdpi.com This differential activation profile, where O-1918 can act as an agonist in calcium mobilization but potentially block migration induced by other GPR18 ligands in different cellular contexts, is indicative of biased agonism. mdpi.comdrexel.edu The specific signaling pathways activated by O-1918 appear to depend on the assay system and cell type used. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a conserved family of protein kinases involved in various cellular processes, including proliferation, differentiation, motility, and death. affbiotech.comcellsignal.com The p44/42 MAPK pathway, also known as ERK1/2, is a key component of this system, activated by a range of extracellular stimuli. affbiotech.comcellsignal.com

Activation of p44/42 MAPK and ERK1/2

Research indicates that O-1918 can activate the p44/42 MAPK (ERK1/2) pathway. nih.govresearchgate.netnih.gov In mesenchymal stem cells, treatment with O-1918 has been shown to increase migration in a concentration-dependent manner via the p44/42 MAPK pathway. nih.gov This effect was also demonstrated for O-1918 in the context of GPR55 antagonism. researchgate.netnih.gov Studies in HEK293 cells expressing GPR18 have also observed concentration-dependent increases in ERK1/2 phosphorylation in the presence of O-1918. drexel.eduresearchgate.net This activation of ERK1/2 by O-1918 in HEK293/GPR18 cells was found to be inhibited by pertussis toxin, further linking it to Gi/Go protein signaling. drexel.eduresearchgate.net Activation of GPR18 has been shown to enhance MAPK activity. mdpi.comnottingham.ac.uk

Role in Cell Migration and Proliferation

The activation of the p44/42 MAPK (ERK1/2) pathway by O-1918 is implicated in regulating cellular processes such as cell migration and proliferation. wikipedia.orgnih.govresearchgate.net In mesenchymal stem cells, O-1918 increases migration through the activation of the p44/42 MAPK pathway. researchgate.netnih.govnih.gov This suggests a role for O-1918, potentially through its interaction with GPR18 or GPR55, in processes involving cell movement. researchgate.netnih.gov While the search results primarily highlight the role in migration, the MAPK pathway is broadly involved in proliferation as well. affbiotech.comcellsignal.commdpi.com

Here is a summary of research findings on O-1918 and MAPK activation:

| Cell Type | Receptor/Context | Observed Effect on MAPK (ERK1/2) | Key Finding | Citation |

| Mesenchymal Stem Cells | Via p44/42 MAPK pathway | Increased p44/42 MAPK activation | Increases cell migration in a concentration-dependent manner. | researchgate.netnih.govnih.gov |

| HEK293 cells (GPR18) | GPR18 | Increased ERK1/2 phosphorylation | Concentration-dependent activation, inhibited by pertussis toxin. | drexel.eduresearchgate.net |

| Human Umbilical Vein Endothelial Cells | Putative endothelial receptor | Inhibition of abn-CBD induced p44/42 MAPK phosphorylation | Acts as an antagonist to abn-CBD induced effects. | researchgate.net |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in various cellular functions, including cell growth, survival, proliferation, and migration. mdpi.commdpi.comnih.govnih.gov Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins like Akt, leading to Akt phosphorylation and activation. nih.govnih.gov

Research suggests that O-1918 can modulate the PI3K/Akt pathway. nih.gov Studies have shown that in human umbilical vein endothelial cells, the phosphorylation of Akt induced by abnormal cannabidiol (abn-CBD) can be inhibited by O-1918 and by PI3K inhibitors, as well as by pertussis toxin. researchgate.net This indicates that O-1918, in this context, acts as an antagonist to the abn-CBD-mediated activation of the PI3K/Akt pathway, which is coupled to Gi/Go proteins. researchgate.netnih.gov Activation of GPR18 has also been reported to enhance PI3K/Akt activation. researchgate.net

Here is a summary of research findings on O-1918 and PI3K/Akt modulation:

| Cell Type | Ligand/Context | Observed Effect on PI3K/Akt | Key Finding | Citation |

| Human Umbilical Vein Endothelial Cells | abn-CBD | Inhibition of abn-CBD induced Akt phosphorylation | O-1918 acts as an antagonist to abn-CBD's effect on this pathway. | researchgate.net |

Calcium Signaling Pathways and Their Downstream Effectors

Calcium signaling is a critical intracellular communication mechanism involved in numerous cellular processes. GPR18 and GPR55, receptors targeted by O-1918, are known to signal through calcium mobilization. researchgate.netmdpi.com Activation of GPR55 using ligands like lysophosphatidylinositol (LPI) has been shown to trigger oscillatory release of calcium from the endoplasmic reticulum. vu.edu.au Similarly, activation of GPR18 by atypical cannabinoid ligands, including O-1918 and O-1602, can enhance calcium-mediated mobilization. mdpi.comnih.gov

Studies investigating the effects of WIN55212-2, another compound, on intracellular calcium in neuroblastoma cells revealed that an O-1918-sensitive non-CB1 receptor might be involved in calcium mobilization from store-operated calcium channel-filled sources. mdpi.com Co-perfusion with O-1918 attenuated WIN55212-2-promoted increases in intracellular calcium at different extracellular calcium levels, suggesting O-1918's influence on calcium dynamics in this context. mdpi.com

In undifferentiated PC12 cells treated with N-docosahexaenoyl dopamine (B1211576) (DHA-DA), a GPR55 agonist, intracellular calcium levels increased. mdpi.com The presence of the GPR55 blocker O-1918 reduced the duration of this increased calcium concentration, further supporting O-1918's role in modulating GPR55-mediated calcium responses. mdpi.com

Regulation of NFAT and Other Calcium-Dependent Transcription Factors

Calcium signaling pathways play a crucial role in regulating the activity of various transcription factors, including the Nuclear Factor of Activated T cells (NFAT) family. researchgate.netnih.govnih.gov The calcium-responsive NFAT isoforms (NFAT1-NFAT4) are typically located in the cytoplasm in a hyper-phosphorylated state. oncotarget.com Increased intracellular calcium levels lead to their de-phosphorylation by the calcium-activated phosphatase calcineurin, promoting their translocation to the nucleus where they can activate downstream target genes, thereby directly linking calcium signaling to gene expression. oncotarget.comharvard.edu

Activation of GPR55, which is antagonized by O-1918, has been shown to trigger NFAT through the calcineurin–NFAT pathway. vu.edu.aumdpi.com Research in C2C12 myotubes treated with O-1918 demonstrated an up-regulation in the mRNA expression of NFATc1. mdpi.comnih.gov This observation is consistent with the understanding that O-1918's ability to enhance calcium mobilization, potentially via biased agonism at GPR18, could contribute to the up-regulation of NFAT mRNA. mdpi.comnih.gov

NFAT proteins are known to control cell cycle progression by regulating the expression of genes involved in the cell cycle, such as cyclins and cyclin-dependent kinases. researchgate.net Beyond NFAT, other transcription factors are also regulated by calcium signaling, including calcium-response factor (CaRF), which plays a role in activity-dependent transcription in the brain. duke.eduphysiology.org The specific effects of O-1918 on these other calcium-dependent transcription factors require further investigation, although its influence on calcium dynamics suggests potential indirect modulation.

Transcriptomic and Proteomic Signatures Associated with O-1918 Activity

Investigating the transcriptomic and proteomic signatures associated with O-1918 activity provides insights into the broader cellular impact of this compound on gene and protein expression. Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell or organism, while proteomic analysis focuses on the entire set of proteins. plos.orguni-greifswald.demdpi.com

In C2C12 myotubes, treatment with O-1918 at a concentration of 100 nM led to a significant increase in the mRNA expression of NFATc1, PGC1α, and PDK4 compared to control groups. mdpi.comnih.gov Other markers, including AMPKα2, APPL1, and APPL2, did not show significant alterations under these conditions. nih.gov This suggests that O-1918 specifically influences the transcription of genes related to oxidative capacity (PGC1α, NFATc1) and fatty acid metabolism (PDK4) in this cell line. mdpi.comnih.gov

However, the effects of O-1918 on mRNA expression appear to be context-dependent. In human primary myotubes derived from obese and obese individuals with type 2 diabetes mellitus, O-1918 did not significantly affect the mRNA expression of markers involved in oxidative capacity (NFAT or PGC1α) or adiponectin signaling (APPL1, APPL2, or AdipoR1). nih.gov This highlights potential differences in O-1918's effects between immortalized cell lines and primary human cells, or in the context of metabolic disease.

While transcriptomic changes indicate alterations in gene expression, proteomic analysis can reveal changes in protein abundance and modification, providing a more direct measure of the functional state of the cell. nih.govnih.govmdc-berlin.de Although the search results provided information on transcriptomic and proteomic studies in other biological contexts plos.orguni-greifswald.demdpi.comnih.govmdc-berlin.defrontiersin.orgmdpi.com, specific detailed proteomic signatures directly linked to O-1918 treatment were not extensively available in the provided snippets. Future research focusing on proteomic profiling following O-1918 exposure would be valuable to complement the transcriptomic findings and provide a more comprehensive understanding of its cellular effects.

Table 1 summarizes the observed transcriptomic changes induced by O-1918 in C2C12 myotubes.

Table 1: Effect of O-1918 (100 nM) on mRNA Expression in C2C12 Myotubes

| Gene | Fold Change (vs. Control) | Significance (p-value) |

| NFATc1 | Increased | < 0.05 |

| PGC1α | Increased | < 0.05 |

| PDK4 | Increased | < 0.05 |

| AMPKα2 | Not significantly altered | Not significant |

| APPL1 | Not significantly altered | 0.083 |

| APPL2 | Not significantly altered | Not significant |

Note: Data extracted from research findings on O-1918 treatment in C2C12 myotubes. nih.gov

Cross-talk with Other Biological Systems (e.g., Nitric Oxide Synthase Pathways)

Biological crosstalk refers to the interaction and influence between different signal transduction pathways within a cell or organism. wikipedia.orgnih.gov O-1918's activity, particularly its interaction with GPR18 and GPR55 and its modulation of calcium signaling, suggests potential crosstalk with various other biological systems.

One area of potential crosstalk involves Nitric Oxide Synthase (NOS) pathways. Nitric oxide (NO) is a crucial signaling molecule produced by NOS enzymes, which catalyze the conversion of L-arginine to L-citrulline. mdpi.comfrontiersin.org There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). mdpi.com NO signaling is involved in diverse physiological processes, including the regulation of vascular tone and neuronal function. mdpi.comfrontiersin.org

Research investigating GPR18-mediated responses in the rostral ventrolateral medulla (RVLM) identified a potential link between GPR18 activation and the phosphorylation of nNOS. nih.gov Intra-RVLM blockade of GPR18 with O-1918 was shown to cause elevations in phosphorylated nNOS levels. nih.gov This finding supports a possible role for tonic activation of GPR18 and its downstream signaling pathways in central blood pressure regulation, potentially involving nNOS phosphorylation, at least partly, via the PI3K-Akt-ERK1/2 pathway. nih.gov This suggests a form of crosstalk where GPR18 signaling, influenced by compounds like O-1918, can impact the activity of the nNOS pathway.

Furthermore, studies on GPR55 have indicated its potential interaction with nNOS. In undifferentiated PC12 cells, GPR55 activation by DHA-DA was linked to apoptosis induction via nNOS over-stimulation. mdpi.com While O-1918 acts as a GPR55 blocker, its effect in this specific crosstalk context was shown to reduce the duration of increased intracellular calcium, which is upstream of the proposed nNOS over-stimulation. mdpi.com This implies that O-1918 could indirectly influence the GPR55-nNOS axis by modulating calcium dynamics.

Chemical Synthesis and Structure Activity Relationship Sar of O 1918

Synthetic Approaches for O-1918 and its Chemical Precursors

O-1918 is a synthetic analog of abnormal cannabidiol (B1668261) (abn-CBD). researchgate.netresearchgate.net The synthesis of O-1918 has been described in the literature. One reported method involves the addition of dry K2CO3 to a solution of (-)-2-(3-3,4-trans-p-menthadien- Current time information in Bangalore, IN.wikipedia.org-yl)-orcinol in dry acetonitrile, followed by the addition of iodomethane. researchgate.net This reaction mixture is then stirred. researchgate.net

The precursor molecule, (-)-2-(3-3,4-trans-p-menthadien- Current time information in Bangalore, IN.wikipedia.org-yl)-orcinol, is a key intermediate in the synthesis of O-1918. Its synthesis has also been previously described. researchgate.net

Structure-Activity Relationship (SAR) Investigations of O-1918 Analogs

SAR investigations of O-1918 and its analogs have been instrumental in understanding the structural requirements for activity at GPR18 and GPR55. These studies involve synthesizing modified versions of O-1918 and evaluating their binding affinity and functional activity at these receptors.

Identification of Structural Moieties Critical for Receptor Binding and Efficacy

Studies have shown that O-1918 acts as an antagonist at GPR18 and GPR55, although its pharmacological profile can be complex and may exhibit biased agonism depending on the assay system. wikipedia.orgmdpi.comnih.govvu.edu.au The structural features of O-1918 that contribute to its binding and efficacy at these receptors have been explored through the synthesis and testing of various analogs.

Research indicates that relatively minor structural changes in related compounds can lead to significant differences in pharmacological effect. mdpi.com For instance, the position of a benzylpyrazole moiety attached to a resorcinol (B1680541) ring in certain GPR18 ligands can alter whether the compound acts as an antagonist or an agonist in calcium mobilization assays. mdpi.com While this specific example refers to different compounds, it highlights the sensitivity of receptor interaction to subtle structural variations, which is a key principle in SAR studies of O-1918 and its analogs.

Elucidation of Pharmacophoric Features for GPR18 and GPR55 Selectivity

O-1918 is noted for its activity at both GPR18 and GPR55, with no reported affinity for the classical cannabinoid receptors CB1 and CB2. wikipedia.orgmdpi.com Achieving selectivity between GPR18 and GPR55 among cannabinoid-like compounds has been a focus of research. wikipedia.org The discovery of selective ligands for these receptors is crucial for dissecting their individual physiological roles. wikipedia.org

While O-1918 itself is not highly selective between GPR18 and GPR55, SAR studies on a range of related compounds have aimed to identify structural features that confer selectivity. For example, PSB-CB5 has been characterized as the first selective antagonist for GPR18, demonstrating significantly higher selectivity over GPR55 and CB1/CB2 receptors. wikipedia.orgcenmed.com Similarly, CID16020046 has been identified as a selective GPR55 antagonist. wikipedia.orgtocris.com Comparing the structures of these selective ligands with that of O-1918 provides insights into the pharmacophoric features that differentiate binding and activity at GPR18 versus GPR55.

Computational Chemistry and In Silico Modeling for SAR Prediction

Computational chemistry and in silico modeling play an increasingly important role in SAR studies, allowing for the prediction of biological activity based on molecular structure and the rational design of new compounds. mdpi.comcollaborativedrug.comcore.ac.ukmdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into the likely binding modes of ligands to receptors and predict their activity profiles. core.ac.ukmdpi.comacs.orgresearchgate.netmdpi.com

While specific detailed examples of in silico modeling applied directly to predicting the SAR of O-1918 and its immediate analogs for GPR18 and GPR55 were not extensively detailed in the search results, the general principles of these methods are highly relevant. In silico approaches can be used to model the interaction of O-1981 and its derivatives with the binding sites of GPR18 and GPR55, helping to explain observed SAR data and predict the activity of novel compounds before their synthesis. researchgate.netresearchgate.net This can streamline the drug discovery process by prioritizing the synthesis of compounds with a higher probability of possessing desired activity and selectivity profiles. collaborativedrug.comfrontiersin.org

Design and Synthesis of Novel O-1918 Derivatives as Pharmacological Tools

Based on the information gleaned from SAR studies, novel derivatives of O-1918 and related scaffolds are designed and synthesized to serve as improved pharmacological tools for studying GPR18 and GPR55. uni-bonn.deijpsjournal.comresearchgate.netacs.org The goal is often to create compounds with higher potency, greater selectivity for one receptor over the other, or specific pharmacological properties (e.g., full agonist, partial agonist, antagonist, inverse agonist).

The development of selective GPR18 and GPR55 ligands, such as PSB-CB5 and CID16020046, exemplifies this process. wikipedia.orgcenmed.comwikipedia.orgtocris.com These compounds, while not direct O-1918 derivatives in the strictest sense, emerged from the broader effort to find selective ligands for these receptors, an effort informed by the properties of initial compounds like O-1918. The ongoing design and synthesis of novel compounds with refined structural features continue to contribute to a deeper understanding of GPR18 and GPR55 pharmacology and their potential as therapeutic targets. uni-bonn.de

Advanced Research Perspectives and Unexplored Avenues for O 1918

Comprehensive Elucidation of GPR18 and GPR55 Biased Ligand Profiles of O-1918

The interaction of O-1918 with GPR18 and GPR55 is complex and appears to involve biased agonism, where the compound selectively activates certain signaling pathways downstream of the receptor while not affecting others nih.govmdpi.com. While some studies suggest O-1918 acts as an antagonist at both GPR18 and GPR55, others indicate it may function as a biased agonist for GPR18 nih.govnih.gov. Specifically, O-1918 has been shown to enhance calcium mobilization and MAPK activity via GPR18, without influencing β-arrestin translocation nih.govmdpi.com. This biased signaling profile distinguishes O-1918 and highlights the need for comprehensive studies to fully understand the downstream effects mediated by its interaction with these receptors. The varied observations regarding O-1918's activity (agonist vs. antagonist) underscore the context-dependent nature of its pharmacological effects, which may vary depending on the specific assay or cellular system used mdpi.com.

Identification of Additional O-1918-Responsive Molecular Targets

Beyond GPR18 and GPR55, the possibility of O-1918 interacting with additional molecular targets is an active area of research. While O-1918 shows no affinity for CB1 or CB2 receptors at concentrations up to 30 µM, its effects in various biological systems suggest potential interactions with other proteins or pathways tocris.comresearchgate.net. For instance, subsequent electrophysiological research has indicated that O-1918 is a potent inhibitor of BKCa channels wikipedia.org. Furthermore, in vitro studies have suggested O-1918 might promote wound healing and bone regeneration by increasing mesenchymal stem cell migration via the p44/42 MAPK pathway nih.govvu.edu.au. O-1918 has also been shown to inhibit the hypotensive effects of abnormal cannabidiol (B1668261) (abn-CBD) and anandamide (B1667382), suggesting potential interactions with targets involved in cardiovascular hemodynamics nih.gov. The observation that O-1918 can blunt the favorable effects of abn-CBD in diabetic rats, particularly concerning adiponectin and nitric oxide levels, further supports the notion of additional, yet-to-be-fully-identified targets or complex pathway interactions nih.gov.

Development of Highly Selective Probes for Distinct O-1918-Modulated Pathways

The development of highly selective probes is crucial for dissecting the distinct signaling pathways modulated by O-1918. Given O-1918's activity at both GPR18 and GPR55, and potentially other targets, tools that can selectively interrogate individual receptor or pathway activation are needed. While the provided information does not detail specific probe development efforts for O-1918 itself, the broader field of cannabinoid receptor research utilizes selective ligands and probes to understand complex signaling windows.netacs.org. The development of fluorescent ligands, for example, has been instrumental in studying receptor localization and interaction d-nb.info. Applying similar strategies to develop probes that are highly selective for O-1918's interaction with GPR18, GPR55, or other potential targets would significantly advance the understanding of its precise mechanisms of action and allow for the isolation of specific pathway contributions to observed biological effects.

Systems Biology Approaches to Understand O-1918's Global Biological Impact

Systems biology, which integrates data from various levels of biological organization (e.g., genomics, proteomics, metabolomics) to understand complex biological systems, offers a powerful approach to fully elucidate O-1918's global impact nih.govnih.govgla.ac.uk. By examining how O-1918 perturbs molecular networks and cellular processes on a large scale, researchers can gain a more comprehensive understanding of its effects beyond individual receptor interactions. Although specific systems biology studies focused solely on O-1918 are not extensively detailed in the provided search results, the application of such approaches is crucial for understanding compounds that interact with multiple targets or influence complex physiological processes like energy homeostasis and inflammation, areas where O-1981 has shown some activity nih.govvu.edu.au. This could involve studying how O-1918 affects gene expression profiles, protein-protein interactions, or metabolic pathways in relevant cell types or animal models, providing a holistic view of its biological consequences.

Q & A

Q. What are the recommended protocols for preparing O-1918 solutions in experimental settings?

O-1918 is typically supplied in methyl acetate. To reconstitute it, evaporate the solvent under a gentle nitrogen stream and replace it with ethanol, DMSO, or dimethyl formamide (solubility: ~30 mg/ml). For aqueous buffers, dilute the methyl acetate solution with a 1:1 ethanol:PBS mixture (pH 7.2), achieving ~0.5 mg/ml solubility. Avoid storing aqueous solutions >24 hours to prevent degradation .

Q. How does O-1918 modulate vascular relaxation in isolated artery models?